molecular formula C14H9ClN2O2 B13408032 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline

Cat. No.: B13408032
M. Wt: 272.68 g/mol
InChI Key: YTHUHHCKCJCMHS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the hydroxyphenoxy and chloro substituents on the quinoxaline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenoxy and 5-chloroquinoxaline intermediates.

    Coupling Reaction: The 4-hydroxyphenoxy intermediate is coupled with the 5-chloroquinoxaline under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propionic acid: A related compound with similar hydroxyphenoxy functionality.

    5-Chloroquinoxaline: Shares the quinoxaline core structure but lacks the hydroxyphenoxy group.

Uniqueness

2-(4-Hydroxyphenoxy)-5-chloroquinoxaline is unique due to the combination of the hydroxyphenoxy and chloro substituents on the quinoxaline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

4-(5-chloroquinoxalin-2-yl)oxyphenol

InChI

InChI=1S/C14H9ClN2O2/c15-11-2-1-3-12-14(11)16-8-13(17-12)19-10-6-4-9(18)5-7-10/h1-8,18H

InChI Key

YTHUHHCKCJCMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)OC3=CC=C(C=C3)O

Origin of Product

United States

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